1-Ethoxy-4-phenylbenzene
Overview
Description
“1-Ethoxy-4-phenylbenzene” is a chemical compound with the molecular formula C14H14O . It is also known as "Benzene, 1-ethenyl-4-phenoxy-" .
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” often involves electrophilic aromatic substitution . The process typically involves two reactions: acylation and bromination . The order of these reactions can change the products produced . For instance, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an ethoxy group (C2H5O-) and a phenyl group (C6H5) attached . The molecular weight of this compound is 196.2445 .Chemical Reactions Analysis
Benzene, the base molecule in “this compound”, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Mechanism of Action
The mechanism of action for the synthesis of “1-Ethoxy-4-phenylbenzene” involves a two-step process . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
The future directions in the study of “1-Ethoxy-4-phenylbenzene” and similar compounds could involve further exploration of their synthesis methods , as well as their potential applications in various fields such as medicine or materials science . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Properties
IUPAC Name |
1-ethoxy-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYTXFUBAZNNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276055 | |
Record name | 4-Ethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-40-1 | |
Record name | 4-Ethoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1, 4-ethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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